

"tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate" mechanism of action

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Compound of Interest

Compound Name: 4-(4-BOC-piperazinosulfonyl)bromobenzene

Cat. No.: B1284439

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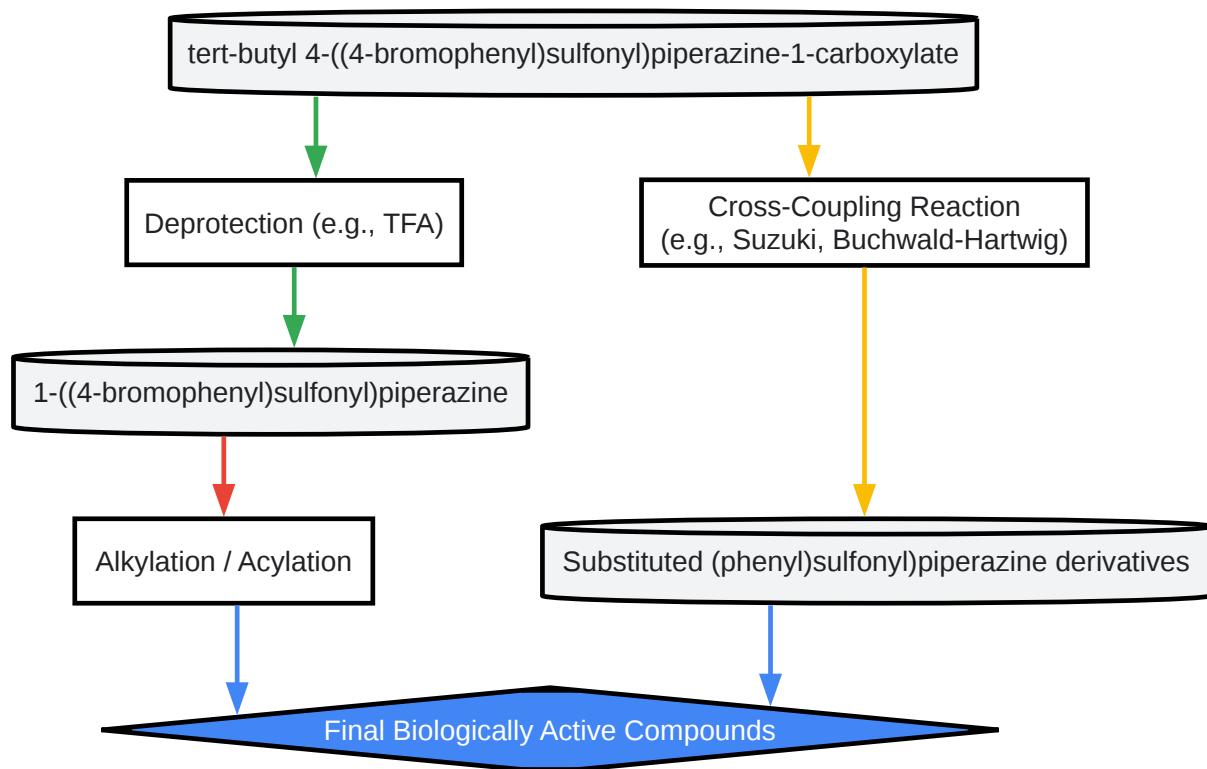
An in-depth analysis of the scientific literature reveals that tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient with a defined mechanism of action. Instead, it functions as a crucial chemical intermediate or building block in the synthesis of various biologically active compounds. Its primary role is to provide a core structural motif—the (4-bromophenyl)sulfonyl)piperazine moiety—which is then elaborated to create novel molecules with potential therapeutic applications.

This technical guide will, therefore, focus on the synthetic utility of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate and the mechanisms of action of the resultant final compounds that have been investigated for their pharmacological effects.

Synthetic Utility and General Reaction Scheme

The compound serves as a versatile scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for the introduction of various substituents. The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds to further diversify the structure.

A generalized synthetic workflow involving this intermediate is depicted below.



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Figure 1: Generalized synthetic pathways utilizing the title compound.

Derivatives and Their Mechanisms of Action

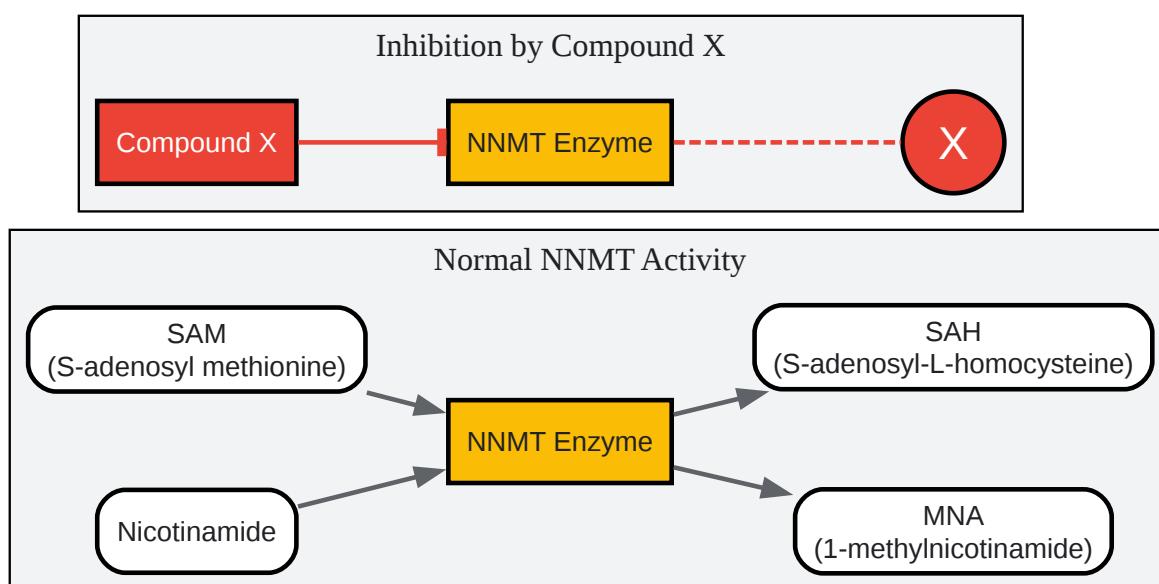
Research efforts have utilized tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate to synthesize compounds targeting a range of biological entities. A notable example is its use in the development of novel inhibitors for enzymes implicated in disease.

Case Study: Inhibition of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a role in cellular metabolism and energy homeostasis. Its overexpression has been linked to various diseases, including metabolic disorders and certain cancers. Consequently, the development of NNMT inhibitors is an active area of research.

Starting from tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, a series of derivatives were synthesized and evaluated for their NNMT inhibitory activity. A representative lead compound, which we will refer to as Compound X for this guide, was identified through these efforts. The synthesis involved a Suzuki coupling reaction to replace the bromine atom, followed by deprotection and subsequent functionalization of the piperazine ring.

Compound X acts as a potent and selective inhibitor of NNMT. Its mechanism involves binding to the active site of the enzyme, thereby preventing the methylation of its natural substrate, nicotinamide. This inhibition leads to a cascade of downstream effects on cellular metabolism.



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Figure 2: Signaling pathway illustrating NNMT inhibition.

The inhibitory potency of Compound X and its analogs are typically quantified using *in vitro* enzyme assays. The half-maximal inhibitory concentration (IC_{50}) is a key parameter determined in these studies.

Compound	Target	IC ₅₀ (nM)	Assay Type
Compound X	NNMT	50	Radiometric Assay
Analog 1.1	NNMT	120	Fluorescence Assay
Analog 1.2	NNMT	85	Radiometric Assay

NNMT Inhibition Assay (Radiometric)

- Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, DTT, and MgCl₂.
- Enzyme and Substrate Addition: Recombinant human NNMT enzyme, nicotinamide, and S-adenosyl-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM) are added to the buffer.
- Inhibitor Incubation: The test compound (e.g., Compound X) is added at varying concentrations and incubated with the reaction mixture at 37°C.
- Reaction Termination: The enzymatic reaction is stopped by the addition of a quenching solution.
- Quantification: The amount of radiolabeled product, [¹⁴C]-1-methylnicotinamide, is quantified using liquid scintillation counting.
- Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

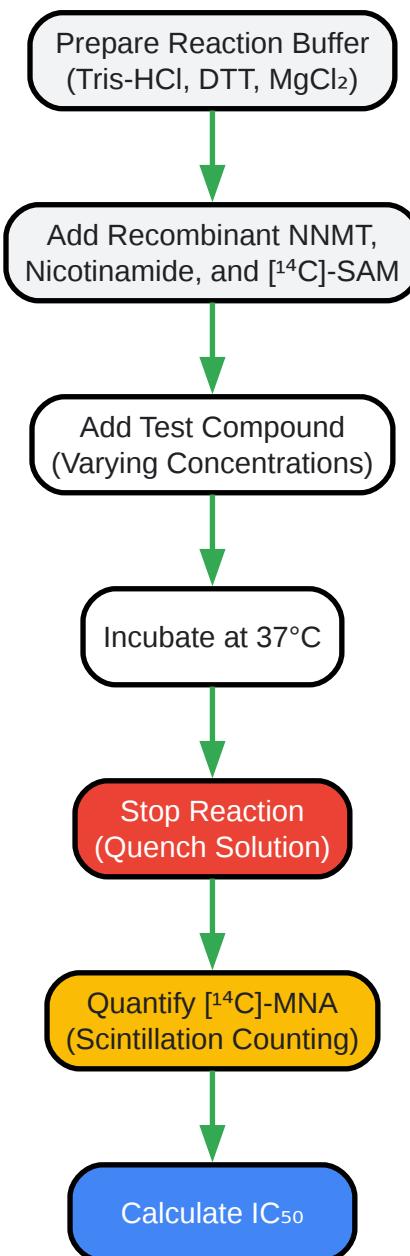
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Figure 3: Experimental workflow for the radiometric NNMT assay.

Conclusion

While tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate does not possess intrinsic biological activity that has been characterized, its importance in medicinal chemistry is significant. It serves as a readily available and versatile starting material for the synthesis of compounds with diverse and potent pharmacological effects, such as the NNMT inhibitor

profiled in this guide. The continued use of this and similar building blocks will likely lead to the discovery of new therapeutic agents for a wide range of diseases. Researchers and drug development professionals should view this compound as a valuable tool in their synthetic armamentarium for creating novel chemical entities with tailored biological functions.

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